Chromium(II) oxalate
Overview
Description
Chromium(II) oxalate is an inorganic compound with the chemical formula CrC₂O₄. It appears as light green crystals and is known for its unique chemical properties and applications in various fields. The compound is characterized by its high-spin octahedral coordination geometry, which is consistent with other linear polymeric metal(II) oxalates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium(II) oxalate dihydrate (CrC₂O₄·2H₂O) can be synthesized from chromium(II) sulfate pentahydrate by reacting it with a mixture of sodium oxalate and oxalic acid in a degassed aqueous solution. This reaction forms a light green crystalline product . The reaction conditions typically involve maintaining an inert atmosphere to prevent oxidation and ensuring the solution is degassed to remove dissolved oxygen.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods provide a basis for scaling up. The key considerations for industrial production would include maintaining purity, controlling reaction conditions, and ensuring safety protocols to handle chromium compounds.
Chemical Reactions Analysis
Types of Reactions: Chromium(II) oxalate undergoes various chemical reactions, including:
Oxidation: Chromium(II) can be oxidized to chromium(III) or higher oxidation states under specific conditions.
Reduction: Chromium(II) can reduce oxalate to glycolate in acidic aqueous solutions.
Thermal Decomposition: When heated above 140°C in an inert atmosphere, this compound dihydrate loses water to form anhydrous this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and other oxidizing compounds.
Reduction: Acidic conditions and reducing agents like oxalic acid facilitate the reduction process.
Thermal Decomposition: Inert atmosphere and controlled heating are essential for thermal decomposition.
Major Products Formed:
Oxidation: Chromium(III) oxalate or other chromium oxides.
Reduction: Glycolate and other reduced organic compounds.
Thermal Decomposition: Anhydrous this compound and chromium oxides.
Scientific Research Applications
Chromium(II) oxalate has several applications in scientific research, including:
Mechanism of Action
The mechanism by which chromium(II) oxalate exerts its effects involves its ability to participate in redox reactions. In biological systems, chromium(II) can interact with various molecular targets, including enzymes and other proteins, influencing metabolic pathways. The reduction of oxalate to glycolate in acidic conditions is a notable reaction, highlighting its redox activity .
Comparison with Similar Compounds
Chromium(II) oxalate can be compared with other metal oxalates, such as:
Iron(II) oxalate: Similar in structure but differs in its magnetic and electronic properties.
Magnesium oxalate: Exhibits different coordination geometry and solubility properties.
Cobalt oxalate: Used as precursors for nanostructured oxides and has distinct morphological characteristics.
This compound stands out due to its unique redox properties and its ability to form high-spin octahedral complexes, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
chromium(2+);oxalate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Cr/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHFYNOGAFYRJV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Cr+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231083 | |
Record name | Chromium(II) oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Insoluble in water; mp = 1900 deg C; [MSDSonline] | |
Record name | Chromium(II) oxalate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4409 | |
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Density |
Yellow-green powder; density: 2.468 /Chromium (II) oxalate, monohydrate/, Yellow to yellowish-green crystalline powder; practically insoluble in cold water, alcohol; soluble in hot water, dilute acids; density: 2.468 /Chromium (II) oxalate, hydrate/ | |
Record name | CHROMIUM (II) OXALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/989 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
814-90-4 | |
Record name | Chromium(II) oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chromium(II) oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chromium oxalate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CHROMOUS OXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV83VA978Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | CHROMIUM (II) OXALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/989 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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